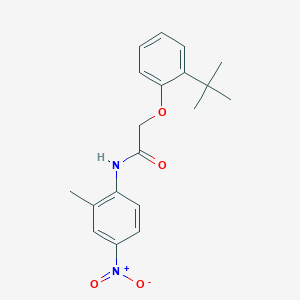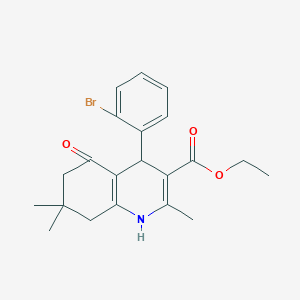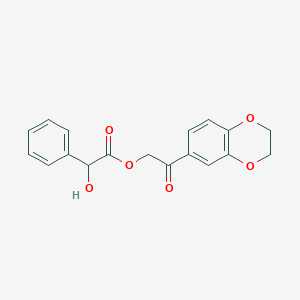
3-methyl-5-phenyl-1-(4-phenylbutanoyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-phenyl-1-(4-phenylbutanoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound commonly known as MPDPH. It is a pyrazol derivative that has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
MPDPH has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects and can enhance cognitive function. MPDPH has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, MPDPH has been used as a tool in the study of the central nervous system and has been shown to modulate neurotransmitter release.
Wirkmechanismus
The exact mechanism of action of MPDPH is not fully understood. However, it has been suggested that MPDPH may act as a modulator of the dopaminergic and cholinergic systems in the brain. It has also been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
MPDPH has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine. MPDPH has also been shown to have antioxidant properties and can protect against oxidative stress. In addition, MPDPH has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
MPDPH has several advantages as a tool for scientific research. It is a relatively stable compound that can be easily synthesized in the laboratory. MPDPH has also been shown to have low toxicity and can be administered to animals without causing significant adverse effects. However, there are also limitations to the use of MPDPH in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, the optimal dosage and administration route of MPDPH have not been established.
Zukünftige Richtungen
There are several future directions for the study of MPDPH. One area of research is the development of more potent and selective derivatives of MPDPH that can be used as therapeutic agents for the treatment of neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the cognitive-enhancing effects of MPDPH. Further studies are also needed to establish the optimal dosage and administration route of MPDPH for use in scientific research.
Synthesemethoden
The synthesis of MPDPH involves the reaction between 4-phenylbutanoyl chloride and 3-methyl-4-phenyl-1H-pyrazol-5-amine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to produce MPDPH. The synthesis of MPDPH has been reported in various studies, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
Eigenschaften
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-16-15-20(24,18-12-6-3-7-13-18)22(21-16)19(23)14-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13,24H,8,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFNOIAKLBYZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

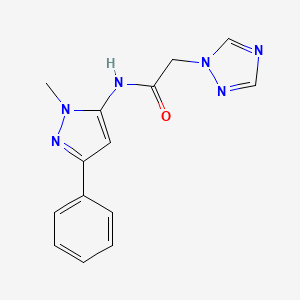
![6-(4-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5036160.png)
![(1-benzofuran-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5036162.png)
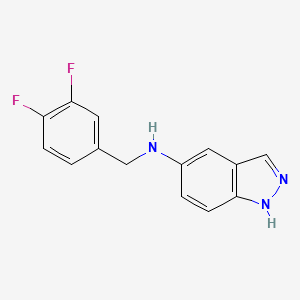
![4-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5036175.png)
![5-{4-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5036179.png)
![5-acetyl-4-(4-bromophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036184.png)
![N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5036211.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5036230.png)
![4-(5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5036235.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)
